molecular formula CBrF3OS B13982037 Trifluoromethanesulfinyl bromide CAS No. 20621-30-1

Trifluoromethanesulfinyl bromide

Cat. No.: B13982037
CAS No.: 20621-30-1
M. Wt: 196.98 g/mol
InChI Key: ZDLYEAYJIVUCGZ-UHFFFAOYSA-N
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Description

Trifluoromethanesulfinyl bromide is a chemical compound with the molecular formula CF₃SO₂Br It is known for its strong electron-withdrawing properties and is used in various chemical reactions, particularly in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinyl bromide can be synthesized through several methods. One common method involves the chlorination of trifluoromethanesulfonic acid, followed by bromination. Another method includes the oxidation of trifluoromethanesulfonyl chloride . These processes typically require specific reagents and controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and bromination processes. The use of readily available reagents and the avoidance of toxic by-products are crucial for economical and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanesulfinyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like chlorine and bromine, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions often require specific conditions, such as controlled temperatures and the presence of catalysts .

Major Products: The major products formed from these reactions include trifluoromethanesulfonyl fluoride, trifluoromethanesulfinic acid, and various trifluoromethylated organic compounds .

Mechanism of Action

The mechanism of action of trifluoromethanesulfinyl bromide involves its strong electron-withdrawing properties, which make it a highly reactive compound. It can form stable intermediates with various nucleophiles, leading to the formation of trifluoromethylated products. The molecular targets and pathways involved in its reactions include the activation of carbon-hydrogen bonds and the formation of carbon-fluorine bonds .

Comparison with Similar Compounds

Uniqueness: Trifluoromethanesulfinyl bromide is unique due to its ability to act as a trifluoromethylating agent under mild conditions, making it a valuable reagent in organic synthesis. Its strong electron-withdrawing properties and reactivity with various nucleophiles set it apart from other similar compounds .

Properties

CAS No.

20621-30-1

Molecular Formula

CBrF3OS

Molecular Weight

196.98 g/mol

IUPAC Name

trifluoromethanesulfinyl bromide

InChI

InChI=1S/CBrF3OS/c2-7(6)1(3,4)5

InChI Key

ZDLYEAYJIVUCGZ-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)Br

Origin of Product

United States

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